An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)guanidine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)guanidine: Synthesis, Properties, and Therapeutic Potential
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 1-(2,2-Dimethoxyethyl)guanidine. As a unique guanidine derivative featuring a masked aldehyde functionality, this molecule presents intriguing possibilities in drug discovery, particularly as a potential arginine mimetic and a tool for probing biological systems. This document delves into the fundamental characteristics of the guanidine functional group, proposes a detailed synthetic protocol for the title compound, outlines methods for its characterization, and explores its putative mechanisms of action based on the extensive literature of related guanidinium-containing compounds. The guide is intended to serve as a foundational resource for researchers interested in the exploration and application of novel guanidine derivatives in medicinal chemistry and chemical biology.
Introduction: The Guanidinium Group - A Privileged Scaffold in Medicinal Chemistry
The guanidinium group, the protonated form of guanidine, is a structural motif of paramount importance in biological systems and medicinal chemistry.[1][2] Its high basicity, with a typical pKa around 13.6, ensures that it is protonated under physiological conditions, allowing it to form strong electrostatic and hydrogen bonding interactions.[1] This capacity for multipoint recognition is exemplified by the amino acid arginine, where the guanidinium side chain plays a critical role in protein structure, enzyme catalysis, and molecular recognition events.[3]
The inherent biological relevance of the guanidinium moiety has led to its incorporation into a vast array of synthetic molecules with diverse therapeutic applications.[4] Guanidine derivatives have been successfully developed as antihypertensives, antidiabetic agents, and antiviral compounds.[5] Furthermore, the ability of the guanidinium group to interact with biological targets such as enzymes, ion channels, and nucleic acids has made it a "privileged scaffold" in drug design.[6] Researchers continue to explore novel guanidine-containing molecules to modulate a wide range of physiological and pathological processes.
This guide focuses on a specific, yet underexplored, derivative: 1-(2,2-Dimethoxyethyl)guanidine . This molecule is distinguished by the presence of a dimethoxyacetal group, which serves as a protected form of an aldehyde. This feature suggests that 1-(2,2-Dimethoxyethyl)guanidine could act as a stable arginine mimetic, with the potential for the aldehyde to be unmasked under specific biological conditions, thereby introducing a reactive functional group for covalent modification or further interaction with a biological target.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 1-(2,2-Dimethoxyethyl)guanidine is essential for its application in research and drug development. While specific experimental data for this compound is not extensively reported in the literature, we can infer its key characteristics based on the well-established chemistry of guanidines and acetals.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₅H₁₃N₃O₂ | Based on chemical structure. |
| Molecular Weight | 147.18 g/mol | Calculated from the molecular formula. |
| IUPAC Name | 1-(2,2-dimethoxyethyl)guanidine | Systematic nomenclature. |
| CAS Number | Not available | A CAS number for the diethoxy analog (1188-84-7) exists, suggesting the dimethoxy analog is less common. |
| Appearance | Colorless to pale yellow oil or solid | Typical for small, functionalized organic molecules. |
| Basicity (pKa) | ~13.5 | The guanidinium group is a very strong base, and its pKa is largely independent of alkyl substitution.[1] |
| Solubility | Highly soluble in water and polar organic solvents (e.g., methanol, ethanol). | The protonated guanidinium group and the polar acetal functionality will confer high polarity. Guanidine hydrochloride is highly soluble in water.[7] |
| Stability | Stable under neutral and basic conditions. The acetal is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. | General reactivity of acetals. |
Synthesis and Characterization
The synthesis of 1-(2,2-Dimethoxyethyl)guanidine can be achieved through the guanylation of the corresponding primary amine, 2,2-dimethoxyethylamine. Several established methods for guanidine synthesis are applicable.[4][8][9][10]
Proposed Synthetic Protocol: Guanylation of 2,2-Dimethoxyethylamine
This protocol describes a common and effective method for the synthesis of monosubstituted guanidines using a commercially available guanylating agent, such as N,N'-di-Boc-S-methylisothiourea.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 1-(2,2-Dimethoxyethyl)guanidine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,2-dimethoxyethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add N,N'-di-Boc-S-methylisothiourea (1.1 eq).
-
Activation: Add a thiophile, such as mercury(II) chloride (HgCl₂) (1.1 eq) or silver nitrate (AgNO₃), to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the insoluble salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N,N'-di-Boc-1-(2,2-dimethoxyethyl)guanidine.
-
Purification (Protected Intermediate): The crude product can be purified by flash column chromatography on silica gel.
-
Deprotection: The purified Boc-protected guanidine is dissolved in a minimal amount of DCM and treated with an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Isolation of Final Product: The solvent and excess acid are removed under reduced pressure to yield 1-(2,2-Dimethoxyethyl)guanidine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Characterization
The identity and purity of the synthesized 1-(2,2-Dimethoxyethyl)guanidine should be confirmed using a combination of spectroscopic techniques.[11]
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methoxy protons (a singlet around 3.3 ppm), the methylene protons adjacent to the guanidine group (a triplet), the methine proton of the acetal (a triplet), and exchangeable protons of the guanidinium group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the methoxy carbons, the methylene carbon, the methine carbon of the acetal, and the characteristic guanidinium carbon atom (typically in the range of 155-160 ppm).
-
IR (Infrared) Spectroscopy: A broad absorption in the region of 3100-3400 cm⁻¹ corresponding to N-H stretching vibrations of the guanidinium group is expected. A strong C=N stretching vibration should also be present around 1650 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
Potential Biological Activity and Mechanism of Action
The unique structure of 1-(2,2-Dimethoxyethyl)guanidine suggests several potential avenues for biological activity, primarily centered around its role as an arginine mimetic.[5][6][12]
Diagram of Potential Mechanisms of Action:
Caption: Putative mechanisms of action for 1-(2,2-Dimethoxyethyl)guanidine.
Arginine Mimicry and Enzyme Inhibition
The guanidinium group of 1-(2,2-Dimethoxyethyl)guanidine can mimic the side chain of arginine, allowing it to bind to the active sites of enzymes that recognize arginine as a substrate or regulator.[13] This could lead to competitive inhibition of these enzymes.
-
Nitric Oxide Synthases (NOS): These enzymes utilize arginine to produce nitric oxide, a critical signaling molecule. Arginine analogs are well-known inhibitors of NOS.
-
Trypsin-like Serine Proteases: These enzymes cleave peptide bonds following arginine or lysine residues. Guanidine-containing molecules can act as inhibitors of these proteases.
Modulation of Ion Channels
Guanidinium ions are known to interact with and modulate the activity of various ion channels.[14] The positive charge of the guanidinium group in 1-(2,2-Dimethoxyethyl)guanidine could lead to interactions with the negatively charged residues in the pore or vestibule of ion channels, potentially altering their gating properties.
Interaction with Nucleic Acids
The ability of the guanidinium group to form multiple hydrogen bonds and engage in electrostatic interactions makes it a candidate for binding to the phosphate backbone and nucleobases of DNA and RNA.[15] This could interfere with processes such as transcription and translation.
The Role of the Masked Aldehyde
The dimethoxyacetal group is stable under physiological conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions, such as those found in the microenvironment of tumors or within cellular compartments like lysosomes. The unmasked aldehyde is a reactive electrophile that could potentially form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) on target proteins, leading to irreversible inhibition.
Future Directions and Conclusion
1-(2,2-Dimethoxyethyl)guanidine represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery and chemical biology. Its straightforward synthesis and unique structural features make it an attractive candidate for further investigation.
Key areas for future research include:
-
Detailed Physicochemical Characterization: Experimental determination of the pKa, solubility, and stability profile of the compound.
-
In Vitro Biological Screening: Evaluation of its activity against a panel of arginine-recognizing enzymes, ion channels, and its potential antimicrobial or anticancer effects.
-
Mechanism of Action Studies: Elucidation of its specific molecular targets and the role of the masked aldehyde in its biological activity.
-
Structural Biology: Co-crystallization of the compound with its biological targets to understand the molecular basis of its interactions.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
- Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
-
Wikipedia. (2024). Guanidine. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
- Linton, B. R., et al. (2012). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. ACS Chemical Biology, 7(5), 864-872.
- Bohlin, L., & Westh, P. (2009). Arginine mimetic structures in biologically active antagonists and inhibitors. Current medicinal chemistry, 16(30), 3883-3905.
- Das, S., & Trout, B. L. (2021). Role of arginine in hydrophobic interactions and biological formulation design. Physical Chemistry Chemical Physics, 23(10), 5875-5887.
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
- O. V. Chernova, et al. (2020). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN, 3(6), 254-285.
- ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
- Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives.
- Johnson, R. L., et al. (1998). The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. Journal of peptide research, 52(3), 201-207.
- Gellman, S. H., et al. (2012). Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides.
- University of Calgary. (n.d.). Spectra Problem #7 Solution.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3520, Guanidine. Retrieved from [Link]
- ResearchGate. (n.d.). 1H-NMR spectra of polymeric guanidine derivatives.
- University of Wisconsin-La Crosse. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Schwalbe, H., et al. (2022). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments, 16(2), 223-229.
- Ishihara, K. (2003). Guanidine chemistry. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 123(1), 1-22.
- Sigel, R. K., et al. (2022). Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). ChemBioChem, 23(4), e202100589.
- Sigma-Aldrich. (n.d.). 1-(2,2-DIETHOXYETHYL)GUANIDINE SULFATE.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5742, Guanidine Hydrochloride. Retrieved from [Link]
- BLDpharm. (n.d.). 215050-11-6|1,3-Di-Boc-2-(2-Hydroxyethyl)Guanidine.
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 5. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. Guanidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. lehigh.edu [lehigh.edu]
- 12. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
